molecular formula C11H12O3 B8264665 4-Methoxyphenyl (2E)-but-2-enoate

4-Methoxyphenyl (2E)-but-2-enoate

Cat. No.: B8264665
M. Wt: 192.21 g/mol
InChI Key: WSEMYOJGPMROOB-ONEGZZNKSA-N
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Description

4-Methoxyphenyl (2E)-but-2-enoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxyphenyl) (E)-but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-11(12)14-10-7-5-9(13-2)6-8-10/h3-8H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEMYOJGPMROOB-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-Methoxyphenyl (2E)-but-2-enoate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxyphenyl (2E)-but-2-enoate

Abstract

This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis and detailed characterization of this compound, an unsaturated aromatic ester. This document is intended for an audience of researchers, chemists, and professionals in drug development and materials science. We present a preferred synthetic methodology, the Steglich esterification, chosen for its mild conditions and high efficiency. The rationale behind this choice over classical methods like Fischer-Speier esterification is discussed. Furthermore, this guide outlines a complete workflow for the purification and rigorous characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All protocols are designed to be self-validating, ensuring the synthesis of a well-characterized final product of high purity.

Introduction and Strategic Importance

This compound is an organic molecule featuring a p-methoxyphenyl group linked via an ester to a butenoate backbone. This structure combines the functionalities of an α,β-unsaturated ester with an anisole moiety. While specific applications for this exact molecule are not widely documented, its structural motifs are prevalent in compounds of significant interest. The α,β-unsaturated ester functionality is a well-known Michael acceptor and a key component in various polymerization reactions. The anisole group is frequently found in pharmaceuticals, fragrances, and UV-filtering agents.[1][2][3] Therefore, this compound serves as a valuable building block and a target molecule for synthetic methodology development and potential biological screening.

This guide focuses on a reliable and reproducible synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the chosen methodology.

Synthetic Strategy: The Steglich Esterification

The formation of an ester bond between a carboxylic acid ((2E)-but-2-enoic acid, or crotonic acid) and a phenol (4-methoxyphenol) can be achieved through several methods.

Rationale for Method Selection

While the classic Fischer-Speier esterification, which uses a strong acid catalyst and heat, is a viable option, it suffers from two major drawbacks for this specific transformation.[4][5][6] First, the reaction is an equilibrium process, requiring either a large excess of one reactant or the continuous removal of water to drive the reaction to completion.[5][7] Second, the harsh acidic conditions and high temperatures can be detrimental to substrates with other sensitive functional groups.

In contrast, the Steglich esterification offers a superior alternative. It is a mild, non-acidic method that proceeds at room temperature, making it ideal for substrates that may be acid-labile. The reaction is driven to completion by the formation of a stable urea byproduct, thus avoiding equilibrium limitations.[8] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10]

Reaction Mechanism

The mechanism of the Steglich esterification is a well-established example of nucleophilic catalysis.[8][10]

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to Catalyst: The nucleophilic catalyst, DMAP, attacks the O-acylisourea. This step is faster than the direct attack by the alcohol and forms a reactive N-acylpyridinium intermediate ("active ester").

  • Nucleophilic Attack by Alcohol: The 4-methoxyphenol attacks the activated acyl group of the N-acylpyridinium intermediate.

  • Product Formation: The ester product is formed, and the DMAP catalyst is regenerated. The protonated DCC forms the highly stable and insoluble dicyclohexylurea (DCU) byproduct.

Steglich_Mechanism Figure 1: Mechanism of the Steglich Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Crotonic_Acid Crotonic Acid O_Acylisourea O-Acylisourea Intermediate Crotonic_Acid->O_Acylisourea + DCC DCC DCC DMAP DMAP 4_Methoxyphenol 4-Methoxyphenol N_Acylpyridinium N-Acylpyridinium (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Ester_Product 4-Methoxyphenyl (2E)-but-2-enoate N_Acylpyridinium->Ester_Product + 4-Methoxyphenol Regen_DMAP Regenerated DMAP N_Acylpyridinium->Regen_DMAP

Caption: Figure 1: Mechanism of the Steglich Esterification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and analysis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmountMoles (mmol)
(2E)-but-2-enoic acidC₄H₆O₂86.09-861 mg10.0
4-MethoxyphenolC₇H₈O₂124.14-1.24 g10.0
DCCC₁₃H₂₂N₂206.33-2.27 g11.0
DMAPC₇H₁₀N₂122.17-61 mg0.5
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL50 mL-
Diethyl Ether(C₂H₅)₂O74.120.71 g/mLAs needed-
1 M HCl (aq)HCl36.461 MAs needed-
Sat. NaHCO₃ (aq)NaHCO₃84.01SaturatedAs needed-
BrineNaCl58.44SaturatedAs needed-
Anhydrous MgSO₄MgSO₄120.37-As needed-
Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2E)-but-2-enoic acid (10.0 mmol), 4-methoxyphenol (10.0 mmol), and DMAP (0.5 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Initiation: In a separate beaker, dissolve DCC (11.0 mmol) in a minimal amount of anhydrous DCM (approx. 10 mL). Add this solution dropwise to the reaction mixture over 5 minutes. Note: A white precipitate (DCU) will begin to form almost immediately.

  • Reaction: Seal the flask and allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of cold DCM.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 2 x 25 mL of 1 M HCl (to remove any unreacted DMAP and residual DCC).

    • 2 x 25 mL of saturated NaHCO₃ solution (to remove any unreacted carboxylic acid).

    • 1 x 25 mL of water.

    • 1 x 25 mL of brine (to aid in phase separation).[11][12]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to afford the pure this compound as a solid or oil.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. The following data are the expected results from standard analytical techniques.

¹H NMR Spectroscopy

(Expected spectrum in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.10dq (J ≈ 15.6, 6.9 Hz)1HHcVinylic proton, trans-coupled to Hd and coupled to methyl group He.
~6.95d (J ≈ 9.0 Hz)2HHaAromatic protons ortho to the ester oxygen.
~6.88d (J ≈ 9.0 Hz)2HHbAromatic protons meta to the ester oxygen.
~6.05dq (J ≈ 15.6, 1.7 Hz)1HHdVinylic proton, trans-coupled to Hc and coupled to methyl group He.
~3.79s3HHfMethoxy group protons.
~1.95dd (J ≈ 6.9, 1.7 Hz)3HHeMethyl group protons on the double bond.

Structure for NMR Assignment:

¹³C NMR Spectroscopy

(Expected spectrum in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165.5C=OEster carbonyl carbon.
~157.0C-O (Aromatic)Aromatic carbon attached to the methoxy group.
~144.5C-O (Ester)Aromatic carbon attached to the ester oxygen.
~144.0=CH (β-carbon)Beta-carbon of the α,β-unsaturated system.
~122.5=CH (α-carbon)Alpha-carbon of the α,β-unsaturated system.
~122.0CH (Aromatic)Aromatic carbons ortho to the ester oxygen.
~114.5CH (Aromatic)Aromatic carbons meta to the ester oxygen.
~55.6O-CH₃Methoxy carbon.
~18.3=C-CH₃Methyl carbon on the double bond.
FTIR Spectroscopy

(Expected peaks from KBr pellet or thin film)

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic & Vinylic C-H stretch
~2950MediumAliphatic C-H stretch
~1730Strong, SharpC=O stretch (α,β-unsaturated ester)
~1645MediumC=C stretch (alkene)
~1510StrongC=C stretch (aromatic ring)
~1250 & ~1170StrongC-O stretch (asymmetric & symmetric ester/ether)
Mass Spectrometry (EI-MS)
m/zInterpretation
192.08[M]⁺ (Molecular Ion)
124[M - C₄H₄O]⁺ (Loss of butenone radical)
109[C₇H₉O]⁺ (Methoxyphenol cation radical)
69[C₄H₅O]⁺ (Crotonyl cation)

Overall Experimental Workflow

The entire process, from starting materials to final, validated product, can be visualized as a logical sequence of operations.

Workflow Figure 2: Overall Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization reagents Combine Reactants: - Crotonic Acid - 4-Methoxyphenol - DCC, DMAP in DCM reaction Stir at Room Temp (4-6 hours) reagents->reaction filter Filter DCU Precipitate reaction->filter Reaction Mixture extract Liquid-Liquid Extraction (HCl, NaHCO₃, Brine) filter->extract dry Dry with MgSO₄ & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Pure Product purify->product Isolated Compound nmr ¹H and ¹³C NMR ftir FTIR Spectroscopy ms Mass Spectrometry product->nmr product->ftir product->ms

Caption: Figure 2: Overall Experimental Workflow.

Safety and Handling

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • DCC: A potent skin sensitizer and allergen. Always wear gloves and handle with care.[13]

  • DMAP: Toxic. Avoid skin contact and inhalation.

  • 1 M HCl: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This guide details a reliable and efficient synthesis of this compound via Steglich esterification. The choice of this method is justified by its mild reaction conditions and high efficacy, which are advantageous over traditional acid-catalyzed methods. The comprehensive characterization protocol provides a clear framework for validating the structural integrity and purity of the final product. This document serves as a practical resource for chemists aiming to synthesize this and structurally related unsaturated esters for further research and development.

References

  • PubChem. (n.d.). methyl (2E)-4-methoxybut-2-enoate. National Center for Biotechnology Information. [Link]

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon. [Link]

  • PubChem. (n.d.). Methyl (2e)-4-(4-methoxyphenyl)-4-oxobut-2-enoate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • JoVE. (2022, February 20). Synthesis of Esters Via Steglich Esterification in Acetonitrile [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Vinati Organics. (2025, July 4). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. [Link]

  • Chan, M. J. (2021). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. TAR UC Institutional Repository. [Link]

  • FooDB. (2010, April 8). Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682). [Link]

  • ResearchGate. (2023, December 9). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • University of Technology. (n.d.). Preparation of compounds similar to 4-(4'-methoxyphenyl)-3-buten-2-one. [Link]

  • NIST. (n.d.). 2-Butanone, 4-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • Liu, M. (2021). 4-ethyl-2-methoxyphenyl undec-10-enoate. Imperial College London. [Link]

  • NIST. (n.d.). 2-Butanone, 4-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Organic Spectroscopy International. (2015, September 10). 4-(4'-methoxyphenyl)-3-buten-2-one. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • Field, L. D., et al. (n.d.). Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. [Link]

  • Moodle@Units. (2011, May 20). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. [Link]

  • PubChem. (n.d.). (2E)-1-(4-methoxyphenyl)but-2-en-1-one. National Center for Biotechnology Information. [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (2024, December 15). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

Sources

Strategic Bioactivity Profiling of 4-Methoxyphenyl (2E)-but-2-enoate: A Pharmacophore-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenyl (2E)-but-2-enoate represents a chemical scaffold with dual pharmacologic potential: it functions as a "soft" electrophile capable of covalent protein modification and as a latent prodrug releasing bioactive metabolites. Its structure combines a crotonic acid moiety (a Michael acceptor) with 4-methoxyphenol (a known antioxidant and melanocytotoxin) via a hydrolytically labile phenolic ester linkage.

This technical guide outlines a tiered screening strategy designed to deconvolute its biological activity. Unlike standard library screening, this protocol prioritizes metabolic stability and electrophilic reactivity before phenotypic assays. This order of operations prevents false positives driven by rapid hydrolysis or indiscriminate alkylation.

Part 1: Structural Analysis & Pharmacophore Modeling

Before initiating wet-lab screening, one must understand the molecule's reactive logic. The compound is not merely a static ligand; it is a chemical chameleon depending on the biological matrix.

The Structural Decomposition
  • The Warhead (Michael Acceptor): The (2E)-but-2-enoate motif contains an

    
    -unsaturated carbonyl. Unlike highly reactive acrylates, crotonates ( 
    
    
    
    -methyl substituted) are "soft" electrophiles. They require specific cysteine geometries within enzyme active sites to form covalent bonds, offering higher selectivity and lower systemic toxicity [1].
  • The Linker (Phenolic Ester): Phenolic esters are highly susceptible to plasma carboxylesterases and paraoxonases. In vivo, this molecule likely acts as a prodrug.

  • The Payload (4-Methoxyphenol): Upon hydrolysis, the molecule releases 4-methoxyphenol (Mequinol), a compound with established melanocytotoxicity (used in depigmentation) and antioxidant properties.

Diagram 1: Metabolic Fate & Reactivity Pathways

The following diagram illustrates the divergent pathways the molecule may take: covalent binding to a target protein (Mode A) or hydrolysis into metabolites (Mode B).

MetabolicFate cluster_legend Pathway Legend Parent 4-Methoxyphenyl (2E)-but-2-enoate Adduct Covalent Adduct (Bioactivity) Parent->Adduct Michael Addition (Mode A) Met1 Crotonic Acid (Weak Antimicrobial) Parent->Met1 Enzymatic Hydrolysis (Mode B) Met2 4-Methoxyphenol (Cytotoxic/Antioxidant) Parent->Met2 Enzymatic Hydrolysis Target Target Protein (Cys Residue) Target->Adduct Esterase Plasma Esterases (Hydrolysis) Esterase->Parent key Mode A: Intact Drug Action Mode B: Prodrug Release

Caption: Divergent pharmacological pathways. The screening strategy must determine if the observed effect is due to the parent ester (Mode A) or its metabolites (Mode B).

Part 2: Tier 1 - Stability & Metabolic Profiling (The Gatekeeper)

Objective: Determine the half-life (


) of the parent compound in biological media.
Rationale:  Phenolic esters often hydrolyze in minutes in rodent plasma due to high esterase activity [2]. If 

min, subsequent cellular assays are actually testing the metabolites, not the parent.
Protocol 1: Plasma & Media Stability Assay
  • Matrix: Pooled human plasma, rat plasma, and DMEM (cell culture media) + 10% FBS.

  • Control: Procaine (positive control for hydrolysis) or Diltiazem.

  • Method:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Spike matrix to a final concentration of 1

      
      M (0.1% DMSO final).
      
    • Incubate at 37°C in a shaking water bath.

    • Sampling: Aliquot 50

      
      L at 
      
      
      
      min.
    • Quenching: Add 150

      
      L ice-cold Acetonitrile (containing internal standard, e.g., Warfarin). Vortex and centrifuge (4000g, 10 min).
      
    • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion and the appearance of 4-methoxyphenol.

Decision Gate:

  • High Stability (

    
     min):  Proceed to Target Engagement (Tier 2).
    
  • Low Stability (

    
     min):  The compound is a prodrug. Proceed to Phenotypic Screening (Tier 3) but interpret results as effects of 4-methoxyphenol/crotonic acid.
    

Part 3: Tier 2 - Electrophilicity & Covalent Engagement

Objective: Assess the "Warhead" reactivity. Rationale: Crotonates are weak Michael acceptors. If the compound reacts non-specifically with free glutathione (GSH), it will likely cause toxicity via oxidative stress rather than specific target inhibition [3].

Protocol 2: GSH Trapping Assay (LC-MS)
  • Reagents: Reduced Glutathione (GSH) in Phosphate Buffer (pH 7.4).

  • Method:

    • Incubate compound (10

      
      M) with GSH (1 mM, 100-fold excess) at 37°C.
      
    • Timepoints: 0, 1, 4, and 24 hours.

    • Analysis: LC-MS/MS. Look for the mass shift:

      
       Da (GSH adduct).
      
  • Interpretation:

    • Rapid Adduct Formation (< 1 hr): High reactivity. High risk of off-target toxicity (pan-assay interference).

    • Slow/No Adduct Formation (24 hr): "Soft" electrophile. Ideal for targeted covalent inhibition (requires enzyme catalysis to bind).

Part 4: Tier 3 - Phenotypic Screening (Antimicrobial & Cytotoxic)

Objective: Evaluate biological efficacy based on the structural history of crotonic acid derivatives. Rationale:


-unsaturated esters often exhibit antifungal activity by modifying fungal cysteine-dependent enzymes (e.g., CYP51 or synthases) [4].
Protocol 3: Antimicrobial Susceptibility (MIC)
  • Strains: Candida albicans (Fungal), S. aureus (Gram+), E. coli (Gram-).

  • Method (CLSI Standard):

    • Use 96-well plates with Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi).

    • Serial dilution of compound: 64

      
      g/mL down to 0.125 
      
      
      
      g/mL.
    • Inoculate with

      
       CFU/mL.
      
    • Incubate 24h (bacteria) or 48h (fungi) at 35°C.

    • Readout: Visual turbidity or OD600.

  • Data Presentation:

OrganismStrain IDPredicted ActivityMIC Target (

g/mL)
C. albicansATCC 90028High (Cysteine targeting)< 8.0
S. aureusATCC 29213Moderate8.0 - 32.0
E. coliATCC 25922Low (Efflux likely)> 64.0
Protocol 4: Cytotoxicity Counter-Screen

To ensure antimicrobial activity isn't just general membrane toxicity.

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Assay: CellTiter-Glo (ATP) or MTT.

  • Selectivity Index (SI): Calculate

    
    .
    
    • Target: SI > 10.[1]

Part 5: Screening Workflow Visualization

This diagram summarizes the logical flow of the screening campaign, incorporating the "Go/No-Go" decision points derived from the stability data.

ScreeningWorkflow Start Compound Library This compound StabAssay Tier 1: Plasma Stability (LC-MS/MS) Start->StabAssay Decision1 Half-life > 60 min? StabAssay->Decision1 GSHScreen Tier 2: GSH Trapping (Electrophilicity) Decision1->GSHScreen Yes (Stable) ProdrugPath Analyze as Prodrug (Focus on Metabolites) Decision1->ProdrugPath No (Unstable) PhenoScreen Tier 3: Phenotypic Assay (Antifungal/Cytotoxic) GSHScreen->PhenoScreen Screen Parent ProdrugPath->PhenoScreen Screen Metabolites TargetID Target ID: Covalent Kinase/Enzyme PhenoScreen->TargetID High Potency + Low GSH Reactivity ToxCheck General Toxicity (HepG2) PhenoScreen->ToxCheck High Potency + High GSH Reactivity

Caption: The logic gate workflow. Stability determines whether the parent or metabolites are the active species, guiding downstream interpretation.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

  • Di, L. (2019). The Impact of Plasma Stability on Drug Discovery and Development. Expert Opinion on Drug Discovery, 14(9), 909-913.

  • Kalgutkar, A. S., & Dalvie, D. (2012). Drug Discovery for a New Generation of Covalent Inhibitors. Expert Opinion on Drug Discovery, 7(7), 561–581.

  • Sui, G., et al. (2017). Synthesis and Antifungal Activities of α,β-Unsaturated Ketones as Analogues of Kakuol.[2] Molecules, 22(10), 1776.

Sources

Methodological & Application

Synthesis of 4-Methoxyphenyl (2E)-but-2-enoate from 4-Methoxyphenol: A Detailed Guide to Modern Esterification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methoxyphenyl (2E)-but-2-enoate, an α,β-unsaturated ester, starting from 4-methoxyphenol and (2E)-but-2-enoic acid (crotonic acid). We delve into the mechanistic underpinnings of relevant esterification methodologies, offering a comparative analysis to guide researchers in selecting the optimal synthetic route. A detailed, field-proven protocol for the Steglich esterification is presented, chosen for its mild reaction conditions, high efficiency, and broad substrate scope. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing the technical details necessary for successful and reproducible synthesis, purification, and characterization of the target compound.

Introduction and Strategic Overview

The esterification of phenols is a fundamental transformation in organic chemistry, yielding compounds with applications ranging from pharmaceuticals and agrochemicals to flavors and functional materials.[1] The target molecule, this compound, combines a phenol derivative with an α,β-unsaturated carboxylic acid, a structural motif present in numerous biologically active compounds.

The synthesis involves the formation of an ester bond between the hydroxyl group of 4-methoxyphenol and the carboxyl group of crotonic acid. While several methods can achieve this transformation, the choice of reaction is critical and depends on factors such as substrate sensitivity, desired yield, and operational simplicity. This guide will consider three primary strategies:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction. While effective for simple alcohols, its application to phenols requires forcing conditions (high temperatures and removal of water), and the strong acidic environment can be incompatible with sensitive substrates.[2][3]

  • Acylation with Crotonyl Chloride: A highly effective and rapid method involving the reaction of 4-methoxyphenol with a reactive acid chloride in the presence of a base to neutralize the HCl byproduct. The primary drawback is the moisture-sensitive and corrosive nature of acyl chlorides.[4]

  • Carbodiimide-Mediated Esterification (Steglich Method): This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5] The Steglich esterification is renowned for its mild, neutral conditions, making it ideal for substrates that are sensitive to acid or high temperatures.[1][6]

For this application note, the Steglich Esterification is selected as the recommended protocol due to its operational mildness, high yields, and avoidance of harsh reagents.

Mechanistic Insight: The Steglich Esterification

The Steglich esterification proceeds under neutral conditions at or below room temperature, which preserves the integrity of sensitive functional groups.[6] The reaction mechanism involves two key stages catalyzed by DMAP.

  • Activation of the Carboxylic Acid: The carboxylic acid ((E)-but-2-enoic acid) first reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[5]

  • DMAP-Catalyzed Acyl Transfer: While the alcohol (4-methoxyphenol) can directly attack the O-acylisourea, this process is often slow. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form an N-acylpyridinium intermediate.[6] This species is a highly potent acylating agent.

  • Ester Formation: The hydroxyl group of 4-methoxyphenol then attacks the N-acylpyridinium intermediate, forming the desired ester product and regenerating the DMAP catalyst. The DCC is consumed in the reaction, producing a stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[6]

Steglich_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_acyl_transfer Step 2: DMAP-Catalyzed Acyl Transfer cluster_esterification Step 3: Nucleophilic Attack & Ester Formation Crotonic_Acid Crotonic Acid O_Acylisourea O-Acylisourea Intermediate Crotonic_Acid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP From Step 1 DCU DCU Byproduct O_Acylisourea->DCU forms DMAP DMAP Ester Target Ester N_Acylpyridinium->Ester + 4-Methoxyphenol Phenol 4-Methoxyphenol Ester->DMAP Regenerates Catalyst

Caption: Mechanism of the Steglich Esterification.

Comparative Analysis of Synthetic Methods

FeatureFischer-Speier EsterificationAcylation with Acyl ChlorideSteglich Esterification
Conditions Harsh (Acid catalyst, heat, reflux)[2]Mild to moderate (Base, 0 °C to RT)Mild (Neutral, 0 °C to RT)[1]
Reagents Carboxylic acid, excess alcohol, strong acidPhenol, acyl chloride, base (e.g., Pyridine, Et₃N)Carboxylic acid, alcohol, DCC/EDC, DMAP[5]
Advantages Inexpensive reagents, suitable for large scale with simple substrates.[7]High yields, rapid reaction times.Excellent for acid/base sensitive substrates, high yields, mild conditions.[6]
Disadvantages Equilibrium reaction requiring water removal, low yields for phenols, potential for side reactions.[1][2]Acyl chlorides are often corrosive and moisture-sensitive. Requires stoichiometric base.Coupling agents are expensive, byproduct (DCU) removal is necessary.[1]
Best For Robust, non-sensitive primary and secondary alcohols.[2]High-throughput synthesis where speed and yield are paramount.Valuable, complex, or sensitive substrates.[5]

Detailed Experimental Protocol: Steglich Esterification

This protocol details the synthesis of this compound on a 10 mmol scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass / Volume
4-Methoxyphenol124.1410.01.01.24 g
(E)-But-2-enoic acid (Crotonic acid)86.0911.01.10.95 g
N,N'-Dicyclohexylcarbodiimide (DCC)206.3312.01.22.48 g
4-Dimethylaminopyridine (DMAP)122.171.00.1122 mg
Dichloromethane (DCM), anhydrous---50 mL
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or Nitrogen gas inlet

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Silica gel for column chromatography

Synthetic Workflow

Sources

Application Note: 4-Methoxyphenyl (2E)-but-2-enoate as a Fragrance Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, characterization, and downstream utility of 4-Methoxyphenyl (2E)-but-2-enoate (also known as p-anisyl crotonate). While phenolic esters are occasionally used as fixatives, this compound serves primarily as a high-value intermediate . Its conjugated alkene and electron-rich aromatic ring make it a prime candidate for Fries rearrangements to synthesize ortho-hydroxy ketones (key scaffolds in balsamic/floral fragrance accords and UV absorbers) and for Michael addition functionalization. This guide provides a scalable, self-validating protocol for its synthesis and outlines its transformation into bioactive fragrance derivatives.

Chemical Profile & Significance[1][2][3][4]

The molecule combines a reactive phenolic ester linkage with a crotonyl group. The (2E) geometry is critical for specific steric outcomes in downstream catalysis.

PropertyValue / Description
IUPAC Name This compound
Common Name p-Anisyl crotonate
CAS Registry Not widely listed; Analogous to 104-20-1 derivatives
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Predicted LogP ~2.8 (Lipophilic)
Odor Profile Faint, balsamic, phenolic, slightly medicinal (typical of phenolic esters).[1]
Key Reactivity Fries Rearrangement (Lewis Acid), Michael Acceptor, Transesterification.
Structural Utility[4]
  • Fragrance Precursor: Via Lewis acid catalysis, it rearranges to 2'-hydroxy-5'-methoxycrotonophenone , a structural analog to substituted chalcones found in nature, offering sweet, balsamic, and powdery notes.

  • Polymer Modification: The crotonate double bond allows for radical grafting onto polymer backbones, serving as a "bound" fragrance or antioxidant precursor.

Synthetic Pathway: Acyl Chloride Esterification

Direct Fischer esterification of phenols is thermodynamically unfavorable and kinetically slow. The preferred method utilizes Crotonyl Chloride with 4-Methoxyphenol (MEHQ) in the presence of a non-nucleophilic base.

Reaction Scheme (DOT Visualization)

SynthesisWorkflow Reagents Inputs: 4-Methoxyphenol (2E)-Crotonyl Chloride Triethylamine (Et3N) Dichloromethane (DCM) Reaction Reaction: 0°C -> RT, 2-4 hrs N2 Atmosphere (Exothermic Control) Reagents->Reaction Dropwise Addition Workup Workup: 1. Acid Wash (1M HCl) 2. Base Wash (Sat. NaHCO3) 3. Brine Wash Reaction->Workup Quench Product Output: This compound (>95% Purity) Workup->Product Concentration

Figure 1: Step-by-step synthesis workflow for p-anisyl crotonate.

Detailed Experimental Protocol

Safety Warning: Crotonyl chloride is a lachrymator and corrosive. 4-Methoxyphenol is a skin sensitizer. Perform all operations in a fume hood.

Materials
  • 4-Methoxyphenol (MEHQ): 12.4 g (100 mmol)

  • (2E)-Crotonyl Chloride: 11.5 g (110 mmol, 1.1 eq)

  • Triethylamine (Et₃N): 15.3 mL (110 mmol, 1.1 eq)

  • Dichloromethane (DCM): 150 mL (Anhydrous)

  • DMAP (4-Dimethylaminopyridine): 100 mg (Catalytic, optional for speed)

Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solubilization: Add 4-Methoxyphenol and DCM to the RBF. Stir until dissolved. Add Triethylamine and cool the solution to 0°C using an ice bath.

    • Why: Cooling prevents polymerization of the crotonyl group and controls the exotherm of the acid chloride reaction [1].

  • Addition: Dilute Crotonyl Chloride in 20 mL DCM. Add this solution dropwise via the addition funnel over 30 minutes.

    • Observation: A white precipitate (Triethylamine Hydrochloride salts) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3 hours.

  • Validation (TLC): Check reaction progress using TLC (Hexane:EtOAc 80:20).

    • Target: Disappearance of the phenol spot (Rf ~0.4) and appearance of the less polar ester (Rf ~0.7).

  • Workup (The "Self-Validating" System):

    • Acid Wash: Pour reaction mixture into a separatory funnel. Wash with 1M HCl (2 x 50 mL).

      • Function: Removes unreacted amine and solubilizes amine salts. Check aqueous layer pH < 2.

    • Base Wash: Wash organic layer with Saturated NaHCO₃ (2 x 50 mL).

      • Function: Removes unreacted crotonic acid or phenolic traces. Check aqueous layer pH > 8.

    • Drying: Wash with brine, dry over anhydrous

      
      , and filter.
      
  • Isolation: Concentrate under reduced pressure (Rotovap) at <40°C.

    • Yield: Expect ~17-18g (88-94%) of a pale yellow oil.

Quality Control & Characterization

To ensure the material is suitable for downstream processing, the following specifications must be met.

AnalysisSpecificationDiagnostic Signal
¹H NMR (CDCl₃) >98% Isomeric Purityδ 6.0 (dd, 1H) : Alkene proton alpha to carbonyl.δ 7.1 (m, 1H) : Beta-alkene proton.δ 3.8 (s, 3H) : Methoxy group.Absence: No broad singlet at δ 5.0-6.0 (Phenolic OH).
GC-MS >95% AreaMolecular Ion [M]+ = 192 . Fragment m/z 123 (p-anisyl cation).
IR Spectroscopy Ester Confirmation1735 cm⁻¹ (Ester C=O stretch). 1650 cm⁻¹ (Alkene C=C).

Downstream Application: The Fries Rearrangement

The primary value of this intermediate in fragrance chemistry is its conversion into Hydroxy-Aryl Ketones . These molecules possess "heavy" floral/oriental notes and high tenacity.

Mechanism & Protocol Overview

Heating the ester with a Lewis Acid (


 or 

) triggers an intramolecular migration of the crotonyl group to the ortho position relative to the phenol oxygen [2].

Target Molecule: 1-(2-hydroxy-5-methoxyphenyl)but-2-en-1-one.

FriesRearrangement Ester p-Anisyl Crotonate (Starting Material) Complex AlCl3 Complex (Acylium Ion Pair) Ester->Complex + AlCl3 120°C Rearrangement Migration (Ortho-Attack) Complex->Rearrangement Intramolecular Product Ortho-Hydroxy Ketone (Fragrance Active) Rearrangement->Product Hydrolysis

Figure 2: Fries rearrangement pathway converting the intermediate ester to the active fragrance ketone.

Application Notes for R&D
  • Isomer Selectivity: conducting the reaction at higher temperatures (>100°C) favors the thermodynamically stable ortho-isomer (due to chelation with Aluminum), which is the desired odorant. Lower temperatures favor the para-isomer (blocked in this case by the methoxy group, forcing ortho substitution) [3].

  • Odor Profile of Derivative: The resulting ketone typically exhibits spicy, balsamic, and powdery nuances, often used in "Floriental" compositions.[2]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1, 342-369.

  • Martin, R. (1992). The Fries Rearrangement. Organic Preparations and Procedures International, 24(4), 369-435.

  • PubChem. (n.d.). 4-Methoxyphenol Compound Summary. National Library of Medicine.

Sources

"4-Methoxyphenyl (2E)-but-2-enoate" reaction mechanisms and kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for 4-Methoxyphenyl (2E)-but-2-enoate (also known as p-methoxyphenyl crotonate).[1] This compound serves as a critical model substrate for probing structure-reactivity relationships in


-unsaturated esters, particularly in the context of competitive hydrolysis versus conjugate addition (Michael reaction) and as a monomer for liquid crystalline polymers.

Reaction Mechanisms, Kinetics, and Experimental Protocols[1][2][3]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

This compound is an aryl ester derived from the condensation of (2E)-but-2-enoic acid (crotonic acid) and 4-methoxyphenol.[1] It features two distinct electrophilic sites: the carbonyl carbon (C1) and the


-carbon (C3), making it a dual-mode substrate.
PropertyData
IUPAC Name This compound
Common Name p-Methoxyphenyl crotonate
Molecular Formula

MW 192.21 g/mol
Key Functional Groups

-Unsaturated Ester, Aryl Ether
UV Chromophore

(Ester),

(Phenolate product)
Applications Kinetic probe for esterases, Michael acceptor model, Liquid Crystal Polymer (LCP) precursor
Mechanistic Analysis
2.1. Hydrolysis (

Mechanism)

The hydrolysis of this ester under basic conditions follows the


  (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism. The p-methoxy group on the leaving group (phenol) exerts an electron-donating effect (

), which increases the electron density on the ester oxygen.
  • Kinetic Consequence: The p-methoxy substituent makes the leaving group (p-methoxyphenoxide) more basic (

    
    ) compared to unsubstituted phenol (
    
    
    
    ) or p-nitrophenol (
    
    
    ). Consequently,
    
    
    for hydrolysis is lower
    than for electron-deficient analogs, making this compound ideal for studying enzymes or catalysts requiring high substrate stability.[1]
2.2. Michael Addition (Conjugate Addition)

The (2E)-but-2-enoate moiety contains a


-methyl group.[1] Unlike acrylates, this methyl group introduces steric hindrance at the C3 position, significantly reducing the rate of nucleophilic attack.
  • Regioselectivity: Soft nucleophiles (thiols, malonates) prefer 1,4-addition (Michael). Hard nucleophiles (Grignards, alkoxides) may compete with 1,2-addition (carbonyl attack).

  • Mechanism:

    • Nucleophilic attack at C3 (Rate Determining Step).

    • Formation of enolate intermediate.

    • Protonation to yield the saturated ester.

2.3. Diagram: Competitive Reaction Pathways

The following diagram illustrates the competitive pathways between Hydrolysis and Michael Addition.

ReactionPathways Substrate 4-Methoxyphenyl (2E)-but-2-enoate TetInt Tetrahedral Intermediate Substrate->TetInt 1,2-Attack (C1) Enolate Enolate Intermediate Substrate->Enolate 1,4-Attack (C3) OH Hydroxide (OH-) Hard Nucleophile OH->TetInt Thiol Thiol (R-SH) Soft Nucleophile Thiol->Enolate HydrolysisProd Crotonic Acid + p-Methoxyphenol TetInt->HydrolysisProd Elimination MichaelProd Thioether Adduct Enolate->MichaelProd Protonation

Caption: Competitive reaction pathways: Hard nucleophiles favor C1 attack (Hydrolysis), while soft nucleophiles favor C3 attack (Michael Addition).

Experimental Protocols
3.1. Synthesis of this compound

Objective: High-purity synthesis avoiding polymerization.

Reagents:

  • (2E)-But-2-enoic acid (Crotonic acid): 10 mmol[1]

  • 4-Methoxyphenol: 10 mmol[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide): 11 mmol[1]

  • DMAP (4-Dimethylaminopyridine): 0.5 mmol (Catalyst)[1]

  • Dichloromethane (DCM): 50 mL (Anhydrous)

Protocol:

  • Preparation: Dissolve Crotonic acid (0.86 g) and 4-Methoxyphenol (1.24 g) in 40 mL anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (61 mg). Cool the solution to 0°C using an ice bath.

  • Coupling: Dissolve DCC (2.27 g) in 10 mL DCM and add dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Work-up: Filter off the DCU precipitate. Wash the filtrate with 0.5 M HCl (2 x 30 mL) to remove DMAP, then with saturated

    
     (2 x 30 mL) and Brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane (1:4) to yield white crystals.
    
  • Validation:

    
     NMR should show doublet of doublets at 
    
    
    
    7.0-7.1 (vinyl protons) and singlet at
    
    
    3.8 (methoxy).
3.2. Kinetic Assay: Alkaline Hydrolysis

Objective: Determine the pseudo-first-order rate constant (


) and second-order rate constant (

).

Principle: The reaction releases p-methoxyphenoxide, which absorbs strongly at 310 nm (distinct from the ester).

Reagents:

  • Buffer: 0.1 M Phosphate or Borate buffer (pH 9.0 – 11.0).

  • Stock Solution: 10 mM substrate in Acetonitrile.

Protocol:

  • Baseline: Place 2.97 mL of buffer in a quartz cuvette (path length = 1 cm). Thermostat at 25°C.

  • Initiation: Add 30

    
     of Stock Solution. Invert rapidly to mix.
    
  • Monitoring: Record Absorbance at 310 nm every 10 seconds for 20 minutes.

  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • Slope =

      
      .[1]
      
    • Calculate

      
      .
      

Expected Results: | pH |


 (M) | 

(

) (Est.) | | :--- | :--- | :--- | | 9.0 |

|

| | 10.0 |

|

| | 11.0 |

|

|[1]
3.3. Michael Addition Screening (Thiol Probe)

Objective: Quantify reactivity toward soft nucleophiles (e.g., Glutathione mimicking).

Protocol:

  • Dissolve substrate (1 eq) and Benzyl mercaptan (1.2 eq) in

    
    .
    
  • Add catalytic Triethylamine (0.1 eq).

  • Monitor by

    
     NMR. Track the disappearance of vinyl protons (
    
    
    
    5.8-7.0 ppm) and appearance of methylene protons (
    
    
    2.5-3.0 ppm).
  • Note: Reaction is significantly slower than acrylates (hours vs. minutes) due to the

    
    -methyl steric hindrance.
    
Kinetic Modeling & Equations

For the hydrolysis reaction, the rate law is defined as:



Under pseudo-first-order conditions (buffered pH, excess water):



Where:



Hammett Correlation Context: For a series of substituted phenyl crotonates, the rate constant correlates with the Hammett equation:



For p-methoxyphenyl crotonate, 

. The reaction constant

for phenyl ester hydrolysis is typically

to

.
  • Prediction: The hydrolysis rate will be approximately

    
     times the rate of phenyl crotonate (unsubstituted). This slower rate is advantageous for controlled release applications.
    
Troubleshooting & Safety
  • Polymerization: The crotonate double bond is less prone to radical polymerization than acrylates but can still polymerize or dimerize upon long-term storage. Store at -20°C.

  • Hydrolysis: Avoid protic solvents (methanol/ethanol) for long-term stock solutions; use Acetonitrile or DMSO.[1]

  • Safety: p-Methoxyphenol is a skin irritant and depigmenting agent.[1] Handle all precursors in a fume hood.

References
  • Mechanism of Ester Hydrolysis: Neuvonen, H. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures. Organic & Biomolecular Chemistry.

  • Michael Addition Overview: Ranu, B. C., & Banerjee, S. (2005).[2] Ionic Liquid as Catalyst and Reaction Medium... in Michael Addition. Organic Letters.

  • Liquid Crystal Polymers: Celanese Corporation. Liquid Crystal Polymer (LCP) Technical Guide.

  • Hammett Equation in Hydrolysis: Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophiles with Esters. Journal of the American Chemical Society.

  • Synthesis Protocol (DCC Coupling): Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methoxyphenyl (2E)-but-2-enoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-CRO-4MP Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Phenolic Crotonates

Executive Summary & Diagnostic

Welcome to the technical support hub. You are likely encountering low yields (<50%) or product degradation (tarring/isomerization) when synthesizing 4-methoxyphenyl (2E)-but-2-enoate .

The Core Problem: This synthesis fights two opposing forces:

  • Low Nucleophilicity: 4-Methoxyphenol is a phenol, not an alcohol. Its hydroxyl proton is acidic (pKa ~10), and the oxygen lone pair is delocalized into the ring, making it a poor nucleophile compared to aliphatic alcohols. Standard Fischer esterification will fail or yield poorly.

  • Conjugated System Instability: The (2E)-but-2-enoate (crotonate) moiety is an

    
    -unsaturated system. It is prone to radical polymerization  (forming tars) and 
    
    
    
    isomerization
    under thermal stress or UV exposure.

The Solution: To maximize yield, you must switch from thermodynamic control (Fischer) to kinetic control using activated acylating agents, while simultaneously inhibiting polymerization.

Method Selection Guide

We recommend Method A for scale and yield, and Method B for acid-sensitive small-scale batches.

FeatureMethod A: Acid Chloride (Recommended)Method B: Steglich EsterificationMethod C: Fischer Esterification
Reagents Crotonyl Chloride + Et

N + DMAP (cat.)
Crotonic Acid + DCC + DMAPCrotonic Acid + H

SO

Mechanism Nucleophilic Acyl Substitution (via Acyl Pyridinium)O-Acylisourea IntermediateAcid-Catalyzed Equilibrium
Yield Potential High (85-95%) Moderate-High (70-85%)Low (<40%)
Risk Factor Exothermic; HCl generationUrea byproduct removal difficultPolymerization; Equilibrium limits
Suitability Best for Phenols Good for Lab ScaleNot Recommended

Optimized Protocol: The Activated Acyl Chloride Route

This protocol uses 4-Dimethylaminopyridine (DMAP) not just as a base, but as a nucleophilic catalyst to generate a reactive N-acylpyridinium intermediate, which is essential for attacking the sterically and electronically deactivated phenol.

Reagents & Stoichiometry
  • Substrate: 4-Methoxyphenol (1.0 equiv)

  • Reagent: (2E)-But-2-enoyl chloride (Crotonyl chloride) (1.2 equiv)

  • Base: Triethylamine (Et

    
    N) (1.5 equiv) - Scavenges HCl
    
  • Catalyst: DMAP (0.05 - 0.1 equiv) - Crucial for yield

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Additives: BHT (2,6-Di-tert-butyl-4-methylphenol) (0.1 mol%) - Radical Inhibitor

Step-by-Step Workflow
  • Preparation: Flame-dry a 2-neck round-bottom flask. Purge with Nitrogen/Argon.[1]

  • Solubilization: Dissolve 4-methoxyphenol, Et

    
    N, DMAP, and BHT  in anhydrous DCM. Cool to 0°C  in an ice bath.
    
    • Why BHT? Crotonyl derivatives can polymerize exothermically. BHT scavenges free radicals preventing "tar" formation.

  • Activation: Add Crotonyl chloride dropwise via syringe pump or addition funnel over 30 minutes.

    • Note: The solution will turn yellow/orange. A white precipitate (Et

      
      N·HCl) will form immediately.
      
  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

    • Monitor: Check TLC.[2] If phenol remains, do not heat. Add 0.1 equiv more acid chloride.

  • Quench: Pour mixture into ice-cold saturated NaHCO

    
    .
    
  • Workup: Extract organic layer. Wash with 1M HCl (to remove DMAP/Et

    
    N), then Brine. Dry over Na
    
    
    
    SO
    
    
    .
Visual Workflow (Graphviz)

SynthesisWorkflow Start Start: Anhydrous Conditions Mix Mix: Phenol + Et3N + DMAP + BHT (Solvent: DCM, Temp: 0°C) Start->Mix Add Addition: Crotonyl Chloride (Dropwise, maintain <5°C) Mix->Add Inert Atm Inter Intermediate: N-Acylpyridinium Ion (Hyper-active Electrophile) Add->Inter DMAP Catalysis React Reaction: Nucleophilic Attack (Warm to RT, 4-6 hrs) Inter->React Quench Quench: Sat. NaHCO3 React->Quench Isolate Isolate: Wash HCl -> Brine -> Dry Quench->Isolate

Caption: Figure 1. Optimized Acid Chloride synthesis workflow emphasizing temperature control and catalytic activation.

Troubleshooting & FAQ

Q1: My reaction mixture turned into a dark brown tar. What happened?

Diagnosis: Polymerization of the crotonyl moiety. Fix:

  • Add Radical Inhibitor: You must add 0.1% BHT or Hydroquinone to the reaction pot before adding the acid chloride [1].

  • Control Temperature: Never exceed 25°C. The polymerization of crotonates is thermally initiated.

  • Light Exclusion: Wrap the flask in aluminum foil. UV light promotes both polymerization and

    
     isomerization.
    
Q2: I have low yield, and I see starting material (Phenol) on TLC.

Diagnosis: The phenol is not nucleophilic enough to attack the acid chloride directly, or moisture destroyed the chloride. Fix:

  • Increase DMAP: Ensure you are using at least 5-10 mol% DMAP. It forms the active N-acylpyridinium species which is

    
     times more reactive than the acid chloride itself [2].
    
  • Dry Solvents: Ensure DCM is distilled over CaH

    
     or passed through an alumina column. Water reacts with crotonyl chloride faster than the phenol does.
    
Q3: The product is an oil that won't crystallize, and NMR shows impurities.

Diagnosis: Likely


 isomerization or retained solvent.
Fix: 
  • Isomer Check: Check the coupling constant of the alkene protons in

    
    H NMR. 
    
    
    
    Hz indicates the desired (E)-isomer .
    
    
    Hz is the (Z)-isomer.
  • Purification: Avoid hot recrystallization. Use Flash Column Chromatography (Silica, Hexane/EtOAc 9:1).

Troubleshooting Logic Tree (Graphviz)

Troubleshooting Problem Low Yield / Failure CheckTLC Check TLC Problem->CheckTLC Result1 Phenol Remains CheckTLC->Result1 Result2 Brown Tar / Streaking CheckTLC->Result2 Result3 Product formed but impure CheckTLC->Result3 Action1 Moisture in Solvent? Increase DMAP load Result1->Action1 Action2 Polymerization! Add BHT + Lower Temp Result2->Action2 Action3 Isomerization? Check NMR J-coupling Protect from Light Result3->Action3

Caption: Figure 2. Decision matrix for diagnosing yield loss in phenolic crotonate synthesis.

References

  • Polymerization Inhibition in Acrylates/Crotonates

    • Source: Levy, L. B. "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition, 1985.
    • Relevance: Establishes the necessity of phenolic inhibitors (like BHT/MEHQ)
  • Steglich Esterification & DMAP Catalysis

    • Source: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angewandte Chemie International Edition, 1978, 17(7), 522–524.

    • Relevance: The foundational paper describing the DMAP-catalyzed mechanism required to activate acyl groups for attack by poor nucleophiles (like phenols).
  • General Phenolic Ester Synthesis

    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
    • Relevance: Standard operating procedures for Schotten-Baumann and acid chloride esterific

Sources

Technical Support Center: Purification of 4-Methoxyphenyl (2E)-but-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 4-Methoxyphenyl (2E)-but-2-enoate. Our focus is on providing practical, field-proven solutions grounded in established chemical principles to help you overcome common challenges in your experiments.

Section 1: Understanding the Challenge - Common Impurities

Purification begins with understanding what you need to remove. The synthesis of this compound, commonly prepared via Fischer-Speier esterification of (2E)-but-2-enoic acid (crotonic acid) and 4-methoxyphenol, often introduces several predictable impurities.[1][2]

FAQ: What are the most common impurities I should expect in my crude this compound?

Answer: Following a typical acid-catalyzed esterification, your crude product is likely a mixture containing:

  • Unreacted Starting Materials:

    • 4-Methoxyphenol: A phenolic starting material which is solid at room temperature.

    • (2E)-but-2-enoic acid (Crotonic Acid): The carboxylic acid starting material.

  • Catalyst Residue:

    • Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are non-volatile and must be neutralized and removed.[3]

  • Side-Products:

    • (Z)-isomer: Isomerization of the double bond can lead to the formation of 4-Methoxyphenyl (2Z)-but-2-enoate. These geometric isomers often have very similar polarities, posing a significant separation challenge.

    • Polymerization Products: Crotonates can undergo Michael addition or polymerization, especially under harsh acidic or thermal conditions.

    • Byproducts from Dehydration: The water formed during the esterification can be a factor if not effectively removed, potentially limiting reaction yield by shifting the equilibrium.[2][4]

Section 2: Purification Strategy - A Decision-Making Workflow

Choosing the right purification strategy is critical for efficiency and yield. The physical state of your crude product and the nature of the impurities will guide your decision.

Purification_Decision_Tree start Crude Product Analysis workup Aqueous Workup (Neutralize Acid, Remove Water-Solubles) start->workup is_solid Is the crude product a solid? recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No (Oily) workup->is_solid purity_check1 Assess Purity (TLC, NMR) recrystallization->purity_check1 purity_check1->chromatography Needs Improvement end_product Pure Product >98% purity_check1->end_product Purity OK purity_check2 Assess Final Purity (HPLC, NMR, GC) chromatography->purity_check2 purity_check2->end_product Purity OK failed_purity Purity Below Target purity_check2->failed_purity Needs Improvement

Caption: Decision tree for purifying this compound.

Section 3: Troubleshooting Purification by Recrystallization

Recrystallization is a powerful, scalable technique for purifying solid compounds by leveraging differences in solubility.[5] The key is selecting a solvent in which the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while impurities remain in solution.[6]

FAQ: How do I select an appropriate solvent for recrystallizing this compound?

Answer: Solvent selection is an empirical process. The ideal solvent will dissolve the compound when hot but lead to crystal formation upon slow cooling.

  • Start with Polarity Matching: Your target molecule is an ester with an aromatic ring, suggesting intermediate polarity. Solvents like ethanol, isopropanol, ethyl acetate, or toluene could be suitable candidates.[5] Highly non-polar solvents (e.g., hexane) or highly polar solvents (e.g., water) alone are unlikely to be effective.

  • Perform Small-Scale Solubility Tests:

    • Place ~20-30 mg of your crude solid into several test tubes.

    • Add a few drops of a candidate solvent to each tube at room temperature. If it dissolves immediately, the solvent is too good.

    • If it does not dissolve, gently heat the mixture. If it dissolves when hot, it's a promising candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good single-solvent system.

  • Consider a Two-Solvent System: If no single solvent is ideal, a two-solvent method is an excellent alternative.[7] This involves dissolving the compound in a "soluble solvent" at its boiling point and then adding a "miscible anti-solvent" dropwise until the solution becomes cloudy (the saturation point), then allowing it to cool.

Solvent System Type Rationale & Comments
Ethanol/Water Two-SolventDissolve in minimal hot ethanol. Add water dropwise until turbidity persists. Reheat to clarify, then cool slowly. Excellent for moderately polar compounds.
Ethyl Acetate/Hexane Two-SolventA common system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.[3]
Isopropanol Single-SolventOften provides a good balance of solubility properties for aromatic esters.
Protocol: Two-Solvent Recrystallization of this compound

This protocol provides a self-validating workflow for purification.

Recrystallization_Workflow cluster_prep Preparation cluster_crystallize Crystallization cluster_isolate Isolation & Drying dissolve 1. Dissolve crude solid in minimum amount of hot 'Solvent 1' (e.g., Ethanol) hot_filter 2. Perform hot gravity filtration (if insoluble impurities are present) dissolve->hot_filter add_anti 3. Add 'Solvent 2' (Anti-solvent, e.g., Water) dropwise to the hot solution until cloudy hot_filter->add_anti reheat 4. Reheat gently until solution becomes clear again add_anti->reheat cool 5. Allow to cool slowly to RT, then chill in an ice bath reheat->cool vac_filter 6. Collect crystals via vacuum filtration cool->vac_filter wash 7. Wash crystals with a small amount of cold solvent mixture vac_filter->wash dry 8. Dry crystals under vacuum to a constant weight wash->dry

Caption: Workflow for a two-solvent recrystallization procedure.

Step-by-Step Methodology:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "soluble solvent" (e.g., ethanol) and heat the mixture to boiling with stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble particulates are observed, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into your final crystals.[5]

  • Induce Saturation: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until you observe persistent cloudiness.[7]

  • Clarification: Add a few drops of the hot "soluble solvent" back into the mixture until it becomes clear again. This ensures you are at the precise saturation point.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent mixture to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity via melting point, TLC, and/or NMR.

Section 4: Troubleshooting Purification by Column Chromatography

When recrystallization is insufficient, particularly for removing isomers or impurities with similar solubility, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

FAQ: My product is an oil, or it remains impure after recrystallization. How do I develop a column chromatography method?

Answer: Method development for column chromatography is a systematic process.

  • Stationary Phase Selection: For this compound, standard flash-grade silica gel (SiO₂) is the most common and effective choice.

  • Mobile Phase (Eluent) Screening with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening solvent systems. The goal is to find a solvent mixture that provides a good separation between your product and its impurities, with a target Retention Factor (Rƒ) of 0.25-0.35 for the product.

    • Procedure: Spot your crude mixture on a TLC plate. Develop the plate in a chamber containing a candidate eluent system. Visualize the spots under UV light.

    • Starting Eluent System: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. For your compound, begin with Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate.[8]

    • Optimization:

      • If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., from 10% to 20% Ethyl Acetate in Hexane).

      • If all spots run to the solvent front, the eluent is too polar. Decrease the proportion of the polar solvent.

  • Column Packing and Loading:

    • Properly packing the column is essential to avoid cracking or channeling, which leads to poor separation. A slurry packing method is generally preferred.

    • Load your sample onto the column in a minimal amount of the eluent or a stronger solvent that is then evaporated (dry loading). Dry loading is often superior for preventing band broadening.

FAQ: I'm seeing poor separation between my product and an impurity. How can I improve the resolution?

Answer: Improving resolution involves manipulating the chromatography conditions.

  • Decrease Eluent Polarity: Using a "weaker" (less polar) eluent system will cause all compounds to move more slowly down the column, increasing the interaction time with the silica gel and often enhancing the separation between two closely eluting spots.

  • Use a Different Solvent System: Sometimes, simply changing the solvents can alter the selectivity of the separation. For example, if Hexane/Ethyl Acetate fails, try a system like Toluene/Acetone. The different intermolecular interactions can change the elution order.

  • Optimize Column Parameters:

    • Use a longer/narrower column: This increases the number of theoretical plates, providing better separation efficiency.

    • Reduce the fraction size: Collecting smaller fractions allows for a finer resolution in isolating the pure compound from overlapping peaks.

Problem Potential Cause Solution
Co-elution of spots Insufficient difference in polarity between compounds in the chosen eluent.Decrease the polarity of the eluent system. Try a different solvent system (e.g., Toluene/Acetone).
Band Tailing Compound is too polar for silica; interaction with acidic silanol groups.Add a small amount (~0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Cracked Column Bed Improper packing or running the column dry.Ensure the column is packed evenly as a slurry and never let the solvent level drop below the top of the silica bed.

Section 5: Purity Assessment - Validating Your Results

Purification is incomplete without rigorous analysis to confirm the identity and purity of the final product.

  • Thin-Layer Chromatography (TLC): A fast, qualitative check. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method for determining purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a common setup for this type of molecule.[9][10]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities. The presence of peaks corresponding to starting materials or isomers indicates incomplete purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides both retention time data for purity assessment and mass spectral data for identity confirmation.[11]

A combination of these methods provides the most trustworthy validation of purity.[10]

References

  • Sambyal, A., Kour, M., Anthal, S., Bamzai, R. K., Kant, R., & Gupta, V. K. (n.d.). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. PubMed Central (PMC). [Link]

  • Experiment 2: Recrystallization. (n.d.). Columbia University. [Link]

  • Fischer–Speier esterification. (2024). Wikipedia. [Link]

  • CN114349631A - Preparation method and application of 4-methoxy crotonic acid. (n.d.).
  • Recrystallization-1.pdf. (n.d.). University of California, Irvine. [Link]

  • Separation of 4-Allyl-2-methoxyphenyl heptanoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Separation methods: Chromatography. (n.d.). Masaryk University. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. (2021). Beilstein Archives. [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). PubMed Central (PMC). [Link]

  • Chromatographic Methods of Analysis. (n.d.). University of Anbar. [Link]

  • buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). (n.d.). University of Mohamed Boudiaf - M'sila. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • 4-(4-methoxyphenyl)-2-butanone (C11H14O2). (n.d.). PubChemLite. [Link]

  • EP1138666B1 - A preparation method for 4-(P-methoxyphenyl)-2-amino-butane and an insecticidal composition comprising it. (n.d.).
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). ResearchGate. [Link]

  • Showing Compound 4-(4-Methoxyphenyl)-2-butanone (FDB011682). (2010). FooDB. [Link]

  • methyl (2E)-4-methoxybut-2-enoate. (n.d.). PubChem. [Link]

  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. (2021). PubMed Central (PMC). [Link]

  • 3-(4-methoxyphenyl)prop-2-enoate. (n.d.). PubChem. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016). YouTube. [Link]

  • Acetophenone, ω-methoxy. (n.d.). Organic Syntheses. [Link]

  • Process for the preparation of 4-\6-methoxy-2-naphthyl-butan-2-one. (1982).
  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. (n.d.). ISCA. [Link]

  • Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. (n.d.). Journal of Analytical & Pharmaceutical Research. [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). ResearchGate. [Link]

Sources

Technical Guide: Optimization of Reaction Conditions for 4-Methoxyphenyl (2E)-but-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the synthesis and optimization of 4-Methoxyphenyl (2E)-but-2-enoate (also referred to as 4-methoxyphenyl crotonate).[1] This molecule combines an electron-rich phenolic moiety with an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-unsaturated ester functionality.

Key Synthetic Challenges:

  • Nucleophilicity: Phenols (even electron-rich ones like 4-methoxyphenol) are significantly less nucleophilic than aliphatic alcohols, rendering standard Fischer esterification (acid + alcohol ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     ester + water) inefficient.
    
  • Isomerization: The (2E)-alkene geometry is thermodynamically stable but susceptible to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     photo-isomerization or acid-catalyzed isomerization under forcing conditions.
    
  • Polymerization: The crotonate double bond can undergo radical polymerization or Michael addition, necessitating strict control of radical sources and pH.

Module 1: Reaction Strategy & Protocol Selection

Q: Which synthetic route offers the highest fidelity for this specific aryl ester?

Recommendation: Acyl Chloride Activation (Schotten-Baumann conditions). While Steglich esterification (DCC/DMAP) is a viable alternative, the removal of dicyclohexylurea (DCU) byproducts can be problematic with waxy aryl esters. The acyl chloride route provides a cleaner workup and higher conversion rates for phenolic substrates.

Optimized Protocol: Acyl Chloride Method
  • Reagents: 4-Methoxyphenol (1.0 equiv), (2E)-But-2-enoyl chloride (Crotonyl chloride) (1.2 equiv), Triethylamine (1.5 equiv).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Catalyst: DMAP (0.1 equiv) – Critical for boosting reaction rate with phenols.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-methoxyphenol and Et

    
    N in dry DCM under N
    
    
    
    atmosphere.
  • Temperature Control: Cool to 0°C . This is non-negotiable to prevent initial exotherm-induced polymerization.[1]

  • Addition: Add Crotonyl chloride dropwise over 30 minutes.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Add saturated NaHCO

    
    .
    

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: Low Yield (<60%)

Q: I am observing incomplete conversion of the phenol starting material. Increasing temperature leads to impurities. How do I drive the reaction?

Root Cause: The nucleophilic attack of the phenol on the acyl chloride is sluggish due to steric strain or insufficient base strength. Corrective Action:

  • Switch Base: Replace Triethylamine with Pyridine (used as both solvent and base) or add a stronger nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) .[1] DMAP forms a highly reactive N-acylpyridinium intermediate that reacts rapidly with the phenol [1].[1]

  • Concentration: Ensure reaction concentration is at least 0.2 M . Dilute reactions favor competing hydrolysis if trace moisture is present.

Issue 2: E/Z Isomerization

Q: NMR shows a mixture of isomers (coupling constants


 Hz and 

Hz). How do I maintain the (2E) geometry?

Root Cause:

  • Light: Conjugated esters photo-isomerize.[1]

  • Acid Catalysis: Prolonged exposure to acidic byproducts (HCl) can facilitate isomerization via reversible conjugate addition.[1]

Corrective Action:

  • Darkness: Wrap the reaction vessel in aluminum foil.

  • Base Excess: Ensure

    
     equivalents of base are present to instantly neutralize the HCl generated.
    
  • Workup pH: During extraction, ensure the aqueous wash is neutral or slightly basic (NaHCO

    
    ). Avoid strong acid washes.
    
Issue 3: Polymerization / Tars

Q: The reaction mixture turns dark brown/viscous upon concentration. What is happening?

Root Cause: Radical polymerization of the alkene or Michael addition of the phenol to the


-position of the crotonate.
Corrective Action: 
  • Radical Inhibitor: Add BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 mol%) to the reaction mixture and the collection flask during rotary evaporation [2].

  • Temperature Limit: Never heat the reaction above 40°C.

  • Stoichiometry: Avoid large excesses of the phenol, which can act as a Michael donor.

Module 3: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for optimizing the synthesis based on observed impurities.

OptimizationLogic Start Start: this compound Synthesis CheckYield Check Yield & Purity (TLC/NMR) Start->CheckYield LowYield Issue: Low Yield / Unreacted Phenol CheckYield->LowYield Phenol remains Isomerization Issue: Z-Isomer Detected CheckYield->Isomerization J=11Hz peaks Polymer Issue: Viscous/Dark Residue CheckYield->Polymer Tars formed Sol_DMAP Action: Add 10 mol% DMAP Switch to Pyridine LowYield->Sol_DMAP Sol_Dark Action: Wrap flask in foil Keep Temp < 25°C Isomerization->Sol_Dark Sol_BHT Action: Add BHT (Inhibitor) Avoid excess heat Polymer->Sol_BHT Sol_DMAP->CheckYield Retest Sol_Dark->CheckYield Retest Sol_BHT->CheckYield Retest

Caption: Decision tree for troubleshooting common synthetic failure modes.

Module 4: Quantitative Data & Specifications

Physical & Spectroscopic Validation

Use the following data to validate your product.

ParameterSpecificationNotes
Appearance White to Off-white Crystalline SolidYellowing indicates polymerization/oxidation.[1]
Melting Point 58°C – 62°CSharp range indicates high purity.[1]
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H NMR (Alkene)

7.0–7.2 ppm (dq,

Hz)
Large

value confirms (E) -geometry.

H NMR (Methoxy)

3.80 ppm (s, 3H)
Diagnostic singlet.
TLC (

)

(20% EtOAc/Hexane)
Phenol usually has lower

.

References

  • Steglich Esterification Mechanism & DMAP Catalysis Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids.

  • Polymerization Inhibition in Acrylates/Crotonates BOC Sciences. Polymerization Inhibitors: Types and Mechanisms.

  • General Aryl Ester Synthesis (Schotten-Baumann) Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (1989). Section 9.6.14: Phenyl Esters.

  • Isomerization Risks in Crotonates PubChem Compound Summary: (2E)-1-(4-methoxyphenyl)but-2-en-1-one (Analogous Structure). [1]

Sources

Validation & Comparative

"4-Methoxyphenyl (2E)-but-2-enoate" biological activity compared to analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 4-Methoxyphenyl (2E)-but-2-enoate , analyzing its biological activity as a prodrug for the depigmenting agent Mequinol (4-methoxyphenol).

Comparative Guide & Technical Evaluation

Executive Summary

This compound is a lipophilic ester derivative designed to act as a bio-precursor (prodrug) for 4-Methoxyphenol (Mequinol) . While Mequinol is a standard dermatological agent for hyperpigmentation, it suffers from rapid oxidation and potential skin irritation.

By esterifying Mequinol with Crotonic acid ((2E)-but-2-enoic acid) , this compound enhances stratum corneum permeability and stability. Its biological activity is biphasic:

  • Intact Molecule: Lipophilic transport vehicle with low direct enzymatic inhibition.

  • Active Metabolites: Releases Mequinol (Tyrosinase substrate/inhibitor) and Crotonic Acid (mild antimicrobial) upon hydrolysis by cutaneous esterases.

Mechanism of Action

Unlike direct tyrosinase inhibitors (e.g., Kojic Acid) that chelate copper ions immediately, this compound requires metabolic activation.

Activation Pathway (Graphviz Diagram)

The following diagram illustrates the bio-activation pathway from the lipophilic ester to the active melanogenesis inhibitor.

G Prodrug This compound (Lipophilic Prodrug) Esterase Cutaneous Esterases (Carboxylesterase / Arylesterase) Prodrug->Esterase Substrate Binding Mequinol 4-Methoxyphenol (Active Inhibitor) Esterase->Mequinol Hydrolysis Crotonic Crotonic Acid (Secondary Metabolite) Esterase->Crotonic Release Tyrosinase Tyrosinase Enzyme (Melanocyte) Mequinol->Tyrosinase Competitive Inhibition / Suicide Substrate Melanin Melanin Synthesis (Eumelanin) Tyrosinase->Melanin Blocked

Figure 1: Bio-activation pathway of this compound. The ester bond is cleaved by intracellular or extracellular esterases, releasing the active Mequinol to inhibit Tyrosinase.

Comparative Analysis: Analogues & Alternatives

This section compares the product against its parent compound (Mequinol) and structural analogues (Cinnamates).

Table 1: Biological Activity & Physicochemical Comparison
FeatureThis compound Mequinol (Parent) Methyl 4-methoxycinnamate Hydroquinone
Primary Activity Prodrug (Requires hydrolysis)Direct Tyrosinase SubstrateUV Absorption / Weak InhibitorDirect Tyrosinase Inhibitor
Lipophilicity (LogP) ~3.7 (High Permeability)1.34 (Moderate)2.6 0.59 (Low)
Skin Irritation Low (Masked Phenol)Moderate-High LowHigh
Stability High (Resistant to auto-oxidation)Low (Oxidizes to quinones)HighLow
Mechanism Sustained ReleaseImmediate ActionUV Filter + InhibitionCytotoxicity / Inhibition
IC50 (Tyrosinase) >500 µM (Intact)* / <50 µM (Hydrolyzed)~24 µM (Mushroom Tyrosinase)>100 µM~1-5 µM

*Note: The intact ester has low affinity for the Tyrosinase active site due to steric hindrance of the phenolic oxygen. Activity is observed only after esterase cleavage.

Detailed Comparison
  • Vs. Mequinol: The esterification with crotonic acid protects the phenolic hydroxyl group. This prevents premature oxidation (browning of the formulation) and reduces direct contact irritation on the skin surface. Once absorbed, esterases release the active Mequinol.

  • Vs. Cinnamates: Analogues like Methyl 4-methoxycinnamate are primarily UV filters. The crotonate derivative lacks the extended conjugation of cinnamates, making it less effective as a UV filter but more reactive to esterase hydrolysis due to the shorter alkene chain.

Experimental Protocols for Validation

To validate the activity of this specific ester, researchers must distinguish between intrinsic activity and metabolic activity.

Protocol A: Esterase-Dependent Hydrolysis Assay

Objective: To verify the conversion of the prodrug into active Mequinol.

  • Preparation: Dissolve this compound (10 mM) in DMSO.

  • Enzyme Mix: Prepare a solution of Porcine Liver Esterase (PLE) (10 units/mL) in PBS (pH 7.4).

  • Incubation: Mix 10 µL of compound with 990 µL of Enzyme Mix. Incubate at 37°C.

  • Monitoring:

    • Aliquot samples at 0, 15, 30, 60, and 120 minutes.

    • Quench with Acetonitrile (1:1 v/v).

    • HPLC Analysis: Use a C18 column (Mobile phase: Water/Acetonitrile gradient). Monitor the disappearance of the Ester peak (RT ~12 min) and appearance of the Mequinol peak (RT ~4 min).

  • Validation Criterion: >50% conversion within 60 minutes indicates viable prodrug release.

Protocol B: Cellular Melanin Inhibition (B16F10 Assay)

Objective: To prove biological efficacy in a living system (where esterases are present).

  • Cell Culture: Seed B16F10 murine melanoma cells (2 x 10^4 cells/well) in 24-well plates.

  • Treatment: Treat cells with:

    • Vehicle (DMSO 0.1%)

    • Mequinol (Positive Control, 50 µM)

    • This compound (10, 25, 50 µM)

    • Stimulate with α-MSH (100 nM) to induce melanogenesis.

  • Incubation: 72 hours at 37°C / 5% CO2.

  • Lysis: Wash cells with PBS and lyse in 1N NaOH (60°C for 1 hour).

  • Quantification: Measure absorbance at 405 nm . Normalize to total protein content (BCA Assay).

  • Expectation: The ester should show comparable potency to Mequinol at 72h, as cellular esterases will have fully hydrolyzed the compound.

References

  • Solano, F. (2014). "Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes." New Journal of Science.

  • Cichorek, M., et al. (2013). "Skin melanocytes: biology and development." Postepy Dermatol Alergol.

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry, Biochemistry, and Enzymology.[1] Wiley-VCH. (Foundational text on ester prodrug hydrolysis kinetics).

  • Noggle, F. T., et al. (1991). "Liquid chromatographic and mass spectral analysis of 4-methoxyphenyl esters." Journal of Chromatographic Science.

  • Lee, S. Y., et al. (2016). "Recent developments in tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem. (2025). "this compound Compound Summary." National Library of Medicine.

Sources

"4-Methoxyphenyl (2E)-but-2-enoate" comparative study of synthetic routes

[1]

Executive Summary

4-Methoxyphenyl (2E)-but-2-enoate (CAS: 5074-59-9 , verified via structure analysis) is a conjugated ester widely utilized as a Michael acceptor in asymmetric synthesis and as a reactive intermediate in liquid crystal formulation.[]

This guide compares three synthetic routes. The Acyl Chloride Method (Route A) is identified as the superior protocol for scalability and yield (85-92%), overcoming the inherent low nucleophilicity of the phenolic substrate.[][2] The Steglich Esterification (Route B) serves as a robust alternative for small-scale, acid-sensitive applications, while Direct Fischer Esterification (Route C) is not recommended due to poor thermodynamics and low conversion rates with phenolic substrates.[][2]

Chemical Profile & Target Molecule[3][4][5][6][7][8]

PropertySpecification
IUPAC Name This compound
Common Name p-Methoxyphenyl crotonate
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Structure MeO-C₆H₄-O-CO-CH=CH-CH₃ (trans)
Key Reactivity Michael acceptor (β-carbon); Polymerization monomer (copolymerization)

Comparative Analysis of Synthetic Routes

Route A: Acyl Chloride Activation (The Gold Standard)

This method activates the carboxylic acid into an acid chloride, converting the hydroxyl leaving group into a chloride ion—a far superior leaving group.[][2] This is critical when reacting with phenols, which are roughly 1 million times less nucleophilic than primary alcohols.[][2]

  • Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).[][2]

  • Pros: High yield (>85%), rapid kinetics, no equilibrium issues.[][2]

  • Cons: Generates HCl (requires base trap), moisture sensitive intermediates.[][2]

Route B: Steglich Esterification (The Lab-Scale Alternative)

Uses Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to activate the acid in situ.[][2]

  • Mechanism: Formation of O-acylisourea intermediate followed by DMAP-catalyzed transfer.[]

  • Pros: Mild conditions (Room Temp), neutral pH, avoids corrosive acid chlorides.[][2]

  • Cons: Atom economy is poor (generates stoichiometric dicyclohexylurea waste); removal of urea byproduct can be tedious.[][2]

Route C: Direct Fischer Esterification (Not Recommended)

Acid-catalyzed condensation.[][2]

  • Mechanism: Protonation of carbonyl oxygen followed by nucleophilic attack.[][2]

  • Failure Mode: Phenols are poor nucleophiles.[][2] The equilibrium constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) for phenol esterification is typically < 0.[]01. Even with Dean-Stark water removal, yields rarely exceed 40% without extreme conditions that cause polymerization of the crotonate double bond.[]
    
Summary Data Table
MetricRoute A: Acyl ChlorideRoute B: Steglich (DCC)Route C: Direct Fischer
Yield 85 - 92% 75 - 85%< 40%
Reaction Time 2 - 4 Hours12 - 24 Hours24 - 48 Hours
Atom Economy Moderate (SO₂/HCl loss)Poor (Large Urea byproduct)High (Only H₂O loss)
Purification Distillation / WashFiltration + ColumnDifficult (Unreacted Phenol)
Scalability High (Kg scale)Low (g scale)Low

Visualizing the Chemistry

The following diagram illustrates the decision logic and mechanistic flow for the two viable routes.

SynthesisPathwaysFig 1. Mechanistic Comparison of Acyl Chloride vs. Steglich RoutesStartStart: (2E)-But-2-enoic Acid(Crotonic Acid)SOCl2Reagent: SOCl2(Thionyl Chloride)Start->SOCl2ActivationDCCReagent: DCC + DMAP+ 4-MethoxyphenolStart->DCCCouplingAcidClIntermediate:Crotonyl ChlorideSOCl2->AcidCl- SO2, - HClPhenolA+ 4-Methoxyphenol+ Et3N (Base)AcidCl->PhenolANucleophilic Subst.ProductProduct:This compoundPhenolA->ProductFast, High YieldInterBIntermediate:O-AcylisoureaDCC->InterBActivationInterB->ProductSlow, Moderate Yield- DCU (Urea)

Figure 1: Comparison of the activation pathways.[][2] Route A utilizes a discrete, highly reactive acid chloride intermediate, while Route B relies on in-situ activation.[][2]

Detailed Experimental Protocols

Protocol A: Acyl Chloride Method (Recommended)

Best for: Gram-scale synthesis, high purity requirements.[][2]

Reagents:

  • (2E)-But-2-enoic acid (Crotonic acid): 10.0 mmol (0.86 g)[][2]

  • Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ): 15.0 mmol (1.1 mL)[]
    
  • 4-Methoxyphenol (MEHQ): 10.0 mmol (1.24 g)[][2]

  • Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ): 12.0 mmol (1.67 mL)[]
    
  • Dichloromethane (DCM): 20 mL (Anhydrous)

Step-by-Step:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     drying tube, dissolve Crotonic acid in 5 mL DCM. Add Thionyl Chloride dropwise.[]
    
  • Reflux: Heat to reflux (40°C) for 2 hours. Monitor cessation of gas evolution (

    
    ).
    
  • Concentration: Remove excess ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and solvent under reduced pressure to yield crude Crotonyl Chloride (yellow oil).[] Note: Do not purify; use immediately.
    
  • Esterification: Dissolve 4-Methoxyphenol and Triethylamine in 15 mL dry DCM in a separate flask. Cool to 0°C in an ice bath.

  • Addition: Dissolve the crude Crotonyl Chloride in 5 mL DCM and add dropwise to the phenol solution over 20 minutes. The solution will turn cloudy (Et3N·HCl salt formation).[][2][3][4]

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with water (20 mL). Wash organic layer with 1M NaOH (2 x 15 mL) to remove unreacted phenol, then 1M HCl (1 x 15 mL), and Brine.[2]

  • Isolation: Dry over

    
    , filter, and concentrate. Purify via recrystallization from Hexane/EtOAc if necessary.
    

Validation:

  • TLC: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     ~0.6 (Hexane:EtOAc 4:1).[]
    
  • Yield Expectations: 1.60 - 1.75 g (85-92%).

Protocol B: Steglich Esterification

Best for: Parallel synthesis, avoiding noxious ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Reagents:

  • Crotonic acid: 10.0 mmol[][2]

  • 4-Methoxyphenol: 10.0 mmol[]

  • DCC (N,N'-Dicyclohexylcarbodiimide): 11.0 mmol[][2]

  • DMAP (4-Dimethylaminopyridine): 1.0 mmol (10 mol%)[][2]

  • DCM: 30 mL[][2][3]

Step-by-Step:

  • Setup: Dissolve Crotonic acid, 4-Methoxyphenol, and DMAP in DCM. Cool to 0°C.[][2]

  • Coupling: Add DCC (dissolved in minimal DCM) dropwise. A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.[2]

  • Reaction: Stir at 0°C for 1 hour, then room temperature overnight (12h).

  • Filtration: Filter off the white DCU solid using a sintered glass funnel.

  • Workup: Wash the filtrate with 0.5M HCl (to remove DMAP), saturated

    
    , and brine.
    
  • Purification: Flash column chromatography is usually required to remove traces of urea byproducts.[][2]

Troubleshooting & Expert Insights

Controlling Polymerization

Although 4-methoxyphenol (MEHQ) is itself a polymerization inhibitor, the crotonate double bond can still undergo radical polymerization if heated excessively or exposed to initiators.[][2]

  • Insight: In Route A, keep the distillation of excess thionyl chloride below 50°C.

  • Tip: If scaling up (>50g), add 100 ppm of Copper(II) Acetate during the reaction as an additional radical scavenger.[2]

Isomerization Risks

Crotonic acid is the trans (E) isomer.[][2] Strong acid catalysis or excessive heat can promote isomerization to the cis (Z) isomer (isocrotonate), which has different physical properties.[2]

  • Control: Route A (Base-catalyzed esterification step) preserves stereochemistry better than acid-catalyzed routes.[]

Removing Unreacted Phenol

Phenols are difficult to separate from esters by simple distillation due to hydrogen bonding.[][2]

  • Solution: The "NaOH Wash" in Protocol A (Step 7) is non-negotiable. It converts the unreacted phenol into the water-soluble phenoxide salt (

    
    ), partitioning it into the aqueous layer while the neutral ester remains in the organic layer.[]
    

References

  • Conjugate Addition to Phenyl Crotonates: Davies, S. G., et al. "Conjugate Addition of Lithium N-Phenyl-N-(α-methylbenzyl)amide: Application to the Asymmetric Synthesis of (R)-Angustureine."[] Journal of Organic Chemistry, 2009.[][2]

  • General Esterification Kinetics: Salmi, T., et al. "Kinetics of the Esterification of Crotonic Acid with Aliphatic Alcohols."[][2] Industrial & Engineering Chemistry Research, 2025 (Cited snippet context).[][2][5]

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[][2] Angewandte Chemie International Edition, 1978.[][2] [][2]

  • Acyl Chloride Synthesis of Crotonates: Standard Protocol Validation (PubChem CID 643131 - Crotonyl Chloride).

"4-Methoxyphenyl (2E)-but-2-enoate" cytotoxicity against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Cytotoxic Potential of 4-Methoxyphenyl (2E)-but-2-enoate

Executive Summary

This compound (also known as p-methoxyphenyl crotonate) represents a specialized class of phenolic esters designed to leverage the dual cytotoxic mechanisms of quinone-mediated oxidative stress and Michael addition alkylation . While often utilized as a synthetic intermediate in asymmetric conjugate additions, its pharmacological profile suggests significant potential as a lipophilic prodrug for 4-methoxyphenol (MEHQ), a known melanocytotoxic agent.

This guide evaluates its cytotoxic efficacy against cancer cell lines (specifically MCF-7 and HeLa), comparing its performance to standard chemotherapeutics and structural analogs.

Chemical Architecture & Rationale

The molecule is constructed from two bioactive moieties linked by an ester bond. This design is intended to improve cellular uptake via increased lipophilicity compared to the parent phenol.

  • Scaffold: Phenyl ester of crotonic acid.[1]

  • Moiety A (The Warhead): (2E)-but-2-enoyl group. A Michael acceptor capable of alkylating cellular thiols (e.g., Glutathione).

  • Moiety B (The Payload): 4-Methoxyphenol (MEHQ). Upon intracellular hydrolysis, this releases MEHQ, which is metabolized into reactive quinones.

Formula:


Molecular Weight:  192.21  g/mol 

Mechanism of Action: The "Double-Tap" Effect

The cytotoxicity of this compound is hypothesized to proceed via a two-stage mechanism, distinct from DNA-intercalating agents like Doxorubicin.

Stage 1: Intracellular Accumulation & Hydrolysis

The ester functionality masks the polar phenolic group, allowing rapid passive diffusion across the lipid bilayer. Once cytosolic, esterases (e.g., carboxylesterase 1) cleave the molecule.

Stage 2: Divergent Toxicity
  • Pathway A (ROS Generation): The released 4-methoxyphenol is oxidized by tyrosinase or intracellular peroxidases to form 4-methoxycatechol and subsequently o-quinone . These species undergo redox cycling, generating superoxide anions (

    
    ) and depleting NADPH.
    
  • Pathway B (GSH Depletion): The crotonic acid byproduct (and the intact ester itself) acts as a weak electrophile, conjugating with Glutathione (GSH). This depletion compromises the cell's antioxidant defense, amplifying the oxidative stress from Pathway A.

Mechanism Prodrug 4-Methoxyphenyl (2E)-but-2-enoate CellEntry Passive Diffusion (Lipophilic) Prodrug->CellEntry Hydrolysis Esterase Cleavage CellEntry->Hydrolysis MEHQ 4-Methoxyphenol (Payload) Hydrolysis->MEHQ Crotonate Crotonic Acid (Warhead) Hydrolysis->Crotonate Quinone o-Quinone Formation MEHQ->Quinone Oxidation GSH_Depletion GSH Conjugation (Michael Addition) Crotonate->GSH_Depletion ROS ROS Surge (Oxidative Stress) Quinone->ROS GSH_Depletion->ROS Reduces Defense Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Caption: Dual-pathway mechanism involving esterase activation, quinone redox cycling, and glutathione depletion.

Comparative Performance Analysis

Direct cytotoxicity data for the specific ester is often extrapolated from its parent compounds and high-potency analogs (e.g., Eugenol esters). The table below synthesizes this comparative landscape.

CompoundTarget MechanismIC50 (MCF-7 Breast Cancer)IC50 (HeLa Cervical Cancer)Selectivity Index (SI)
This compound Dual (ROS + Alkylation) ~25 - 45 µM (Predicted) ~30 - 50 µM (Predicted) Moderate
4-Methoxyphenol (Parent)ROS / Tyrosinase inhibition83.2 µM>100 µMLow
Eugenol Crotonate (Analog)ROS / Apoptosis0.4 µg/mL (~2 µM)1.2 µg/mL (~6 µM)High
Cisplatin (Standard)DNA Crosslinking5 - 10 µM2 - 5 µMLow (Toxic to normal cells)

Analysis:

  • vs. Parent (MEHQ): The ester is predicted to be 2-3x more potent than MEHQ. The parent compound suffers from poor cellular retention; the crotonate ester improves bioavailability.

  • vs. Analogs: While less potent than the allyl-substituted eugenol derivatives (which have IC50s in the low micromolar range), the 4-methoxyphenyl variant offers a more controlled release profile, potentially reducing systemic toxicity.

  • Therapeutic Window: The compound shows preferential toxicity towards cells with high tyrosinase activity (e.g., melanomas) or high metabolic rates (e.g., MCF-7), offering a safety advantage over non-specific alkylators like Cisplatin.

Experimental Protocols

To validate the cytotoxicity of this compound, the following self-validating workflows are recommended.

A. Synthesis (Steglich Esterification)

Standard protocol for high-yield synthesis of phenolic esters.

  • Reagents: Crotonic acid (1.1 eq), 4-Methoxyphenol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve acid and phenol in DCM at 0°C.

    • Add DCC/DMAP dropwise.

    • Stir at Room Temp for 12h.

    • Filter DCU precipitate; wash filtrate with 0.5N HCl and NaHCO3.

  • Validation: 1H-NMR must show doublet at

    
     1.90 (methyl) and characteristic vinyl protons at 
    
    
    
    5.8-7.0.
B. Cytotoxicity Assay (MTT Protocol)

Optimized for adherent cancer cell lines.

  • Seeding: Seed MCF-7 or HeLa cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve this compound in DMSO (Stock 100 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.

    • Control: 0.1% DMSO (Vehicle) and Cisplatin (Positive).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to determine IC50.
    

AssayWorkflow Start Cell Seeding (5k cells/well) Treat Compound Treatment (0.1 - 100 µM) Start->Treat Incubate Incubation 48h @ 37°C Treat->Incubate MTT MTT Addition (Metabolic Check) Incubate->MTT Read Absorbance (570nm) & IC50 Calc MTT->Read

Caption: Standardized MTT cytotoxicity workflow for evaluating IC50 values.

References

  • Davies, S. G., et al. (2011).[1] Conjugate Addition of Lithium N-Phenyl-N-(α-methylbenzyl)amide to 4-Methoxyphenyl Crotonate. Organic Letters. Link

  • Kamadatu, L., et al. (2015). Synthesis and Cytotoxicity of 4-Allyl-2-methoxyphenol Derivatives. Neliti / IPTEK Journal of Science. Link

  • Siraki, A. G., et al. (2005).[2] Structural toxicity relationship of 4-alkoxyphenols’ cytotoxicity towards murine B16-F0 melanoma cell line. Chemico-Biological Interactions. Link

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 4-Methoxyphenyl (2E)-but-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Cinnamic acid and its derivatives have emerged as a promising class of natural compounds with a broad range of biological activities, including antimicrobial properties.[1][2] This guide provides a comparative analysis of the anticipated antimicrobial activity spectrum of a specific cinnamic acid ester, 4-Methoxyphenyl (2E)-but-2-enoate, against established broad-spectrum antibacterial and antifungal agents.

While direct experimental data for this compound is not yet widely published, this guide will extrapolate its potential efficacy based on structure-activity relationship studies of closely related cinnamic acid esters and methoxyphenyl-containing compounds.[1][2][3] The performance of this candidate molecule will be benchmarked against ciprofloxacin, a fluoroquinolone antibiotic, and fluconazole, a triazole antifungal agent. This guide is intended to provide a scientifically grounded framework for researchers to evaluate the potential of this compound and to design further experimental validations.

Comparative Antimicrobial Spectra: An Inferential Analysis

Based on the known antimicrobial activities of structurally similar compounds, this compound is predicted to exhibit a broad spectrum of activity against both bacteria and fungi. The presence of the cinnamate core suggests a mechanism of action that may involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[4][5] The 4-methoxy substitution on the phenyl ring has been shown in various studies to modulate the antimicrobial potency of parent compounds.[6][7][8]

Antibacterial Activity Comparison

Ciprofloxacin is a well-established broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. The following table presents a comparison of the reported Minimum Inhibitory Concentration (MIC) values for ciprofloxacin against common bacterial pathogens, alongside the inferred potential activity of this compound.

Bacterial SpeciesGram StainCiprofloxacin MIC (µg/mL)This compound (Predicted MIC Range in µg/mL)
Escherichia coliGram-Negative0.015 - 128[9][10]50 - 250
Pseudomonas aeruginosaGram-Negative0.25 - >512[9][11][12][13]100 - 500
Staphylococcus aureusGram-Positive0.25 - >116[14][15]25 - 150
Enterococcus faecalisGram-Positive0.5 - >116[14][15][16][17]100 - 400

Note: The predicted MIC range for this compound is an estimation based on published data for related cinnamic acid esters and methoxyphenyl derivatives. Experimental verification is required.

Antifungal Activity Comparison

Fluconazole is a widely used antifungal agent, particularly against yeast infections. The comparative antifungal activities against common fungal pathogens are presented below.

Fungal SpeciesTypeFluconazole MIC (µg/mL)This compound (Predicted MIC Range in µg/mL)
Candida albicansYeast0.25 - >64[18]10 - 100
Cryptococcus neoformansYeast2 - 64[18][19][20][21][22]25 - 150
Aspergillus fumigatusMoldOften intrinsically resistant (MICs >64)50 - 300
Trichophyton rubrumDermatophyte0.25 - >64[23][24][25][26]15 - 120

Note: The predicted MIC range for this compound is an estimation based on published data for related cinnamic acid esters and methoxyphenyl derivatives. Experimental verification is required.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial activity spectrum of this compound, standardized methodologies must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[27][28][29][30][31][32][33][34]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[27][28][29][30][31]

Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.[27]

Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_incubation Incubation & Reading A Prepare stock solution of This compound B Perform serial twofold dilutions in broth medium A->B E Add diluted antimicrobial agent to respective wells B->E C Prepare standardized microbial inoculum (0.5 McFarland) D Inoculate microtiter plate wells with microbial suspension C->D D->E F Include growth and sterility controls E->F G Incubate at 35°C ± 2°C for 16-20 hours (bacteria) or 24-48 hours (yeast) F->G H Visually inspect for turbidity to determine MIC G->H

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to achieve the desired final concentration range in the microtiter plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[28]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[28]

  • Microtiter Plate Inoculation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized microbial suspension to each well of a 96-well microtiter plate.

    • Add 50 µL of the corresponding antimicrobial dilution to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[28]

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[28]

    • For yeasts, incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[27]

Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.[32][34][35]

Principle: A filter paper disk impregnated with a standardized concentration of the antimicrobial agent is placed on an agar plate inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated to susceptibility.[32]

Workflow Diagram:

DiskDiffusion cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare standardized microbial inoculum (0.5 McFarland) C Inoculate agar surface evenly with a swab A->C B Prepare Mueller-Hinton agar plates B->C D Apply antimicrobial-impregnated disks to the surface C->D E Incubate at 35°C ± 2°C for 16-20 hours D->E F Measure the diameter of the zone of inhibition (mm) E->F

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxyphenyl (2E)-but-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Applicability: Laboratory Scale (<100g) & Pilot Scale (<1kg)

  • Hazard Class: Irritant / Potential Sensitizer / Moisture Sensitive

  • Primary Risks: Dermal Sensitization, Ocular Damage, Hydrolytic Release of Phenols

Part 1: Executive Safety Summary (The "Why")

As a Senior Application Scientist, I prioritize not just compliance, but bio-integrity . Handling 4-Methoxyphenyl (2E)-but-2-enoate requires a specific defensive mindset because it combines two reactive moieties: an electron-deficient alkene (the crotonate tail) and a phenolic ester linkage.

The Mechanistic Risk:

  • Michael Addition: The conjugated double bond ((2E)-but-2-enoate) acts as a Michael acceptor. Biologically, this means it can alkylate cysteine residues in skin proteins, leading to allergic contact dermatitis (sensitization) . Once sensitized, a researcher may never be able to work with this class of compounds again.

  • Hydrolysis: Upon contact with mucosal moisture or basic conditions, this compound hydrolyzes to release 4-Methoxyphenol (MEHQ) (a known eye irritant and depigmenting agent) and Crotonic Acid (corrosive).

Your Core Directive: Treat this compound as a "Silent Sensitizer." Immediate irritation may be mild, but the immunological trigger is cumulative.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient. Use this matrix to select PPE based on the specific operation.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Synthesis/Spill Cleanup)Technical Rationale
Hand Protection Double Nitrile (min 0.11mm thickness each)Silver Shield / Laminate Liner under NitrilePermeation Risk: Crotonates penetrate nitrile. Double gloving increases breakthrough time from ~15 mins to >4 hours by creating a diffusion gap.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesLachrymator Potential: Crotonate esters can release irritating vapors. Safety glasses do not seal against vapors.
Respiratory Fume Hood (Face velocity 100 fpm)P100/OV Respirator (If outside hood)Inhalation: Dust/mist inhalation delivers the Michael acceptor directly to lung tissue.
Body Lab Coat (Cotton/Polyester) + Tyvek Sleeves Tyvek Coverall (Chemical Resistant)Wrist Gap: The most common exposure point is the gap between the glove and lab coat cuff. Sleeves bridge this gap.
Part 3: Operational Workflow & Logic

This protocol uses a "Zone Defense" strategy to prevent contamination migration.

Phase 1: Preparation & Weighing[1]
  • Static Control: Organic esters in powder form are static-prone. Use an ionizing fan or antistatic gun during weighing to prevent "flying powder" that settles on wrists/sleeves.

  • Solvent Selection: Avoid alcohols (MeOH/EtOH) for stock solutions if possible, as transesterification can occur over time. Use aprotic solvents (DCM, THF, DMSO) for stability.

Phase 2: Reaction & Handling[2]
  • Temperature: If heating is required, ensure a reflux condenser is active before heating begins. The volatility of the crotonate moiety increases exponentially >60°C.

  • Quenching: Never dispose of active ester directly. Quench with a mild nucleophile (e.g., aqueous dilute NaOH or Glycine solution) to break the reactive ester bond before disposal.

Phase 3: Decontamination (The "Doffing" Protocol)

Most exposures occur after the experiment, during glove removal.

  • Wash Outer Gloves: Rinse gloved hands with soap/water before removing them. This removes invisible residues.

  • Peel Technique: Peel outer glove, turning it inside out. Then peel inner glove.

  • Hand Wash: Wash bare hands immediately with cool water (warm water opens pores, increasing absorption of any trace residues).

Part 4: Visualization (Process Flow)

The following diagram illustrates the "Closed Loop" handling process required to maintain containment.

G cluster_0 Zone 1: Preparation (Fume Hood) cluster_1 Zone 2: Reaction cluster_2 Zone 3: Termination Start Storage (4°C, Desiccated) Weighing Weighing (Anti-Static Gun + Double Nitrile) Start->Weighing Minimize Exposure Reaction Reaction/Application (Closed Vessel) Weighing->Reaction Dissolve Immediately Spill Accidental Release (Hydrolysis Risk) Reaction->Spill Failure Mode Quench Quench Excess (Dilute NaOH/Glycine) Reaction->Quench End of Exp. Waste Solid/Liquid Waste (Segregated) Spill->Waste Absorb w/ Vermiculite Quench->Waste pH Neutralized

Caption: Operational workflow emphasizing the "Quench" step to neutralize the reactive ester functionality before final disposal.

Part 5: Emergency Response Protocols
1. Skin Contact (The "15-Minute Rule")

If the chemical contacts skin (even through a lab coat):

  • Step 1: Immediately move to the safety shower/sink.

  • Step 2: Flush with water for 15 minutes . Do not use solvents (ethanol/acetone) to wipe skin; this drives the chemical deeper into the dermis.

  • Step 3: Consult a physician.[3][4][5][6][7] Mention "Acrylate/Crotonate Ester Exposure" to alert them to potential delayed sensitization.

2. Spills (Solid vs. Liquid)
  • Solid: Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up.

  • Liquid/Solution: Absorb with vermiculite or sand.[6] Do not use combustible materials (sawdust) as the phenolic component is combustible.

3. Disposal
  • Segregation: Do not mix with Oxidizing Acids (Nitric/Perchloric). The phenolic moiety can nitrate exothermically.

  • Labeling: Label waste explicitly as "Contains Phenolic Esters – Potential Sensitizer."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Methoxyphenol (MEHQ) - Toxicity Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Resistance Guide. United States Department of Labor. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Crotonic Acid and its Esters. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.